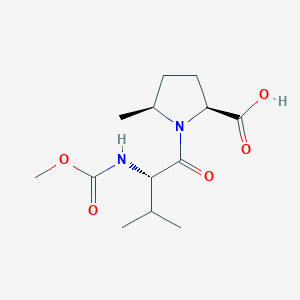![molecular formula C10H16O3 B1428618 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone CAS No. 35477-39-5](/img/structure/B1428618.png)
1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone
Descripción general
Descripción
“1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone” is a chemical compound with the CAS Number: 35477-39-5 . It has a molecular weight of 184.24 . It is a liquid at room temperature and is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone” is1S/C10H16O3/c1-8(11)9-2-4-10(5-3-9)12-6-7-13-10/h9H,2-7H2,1H3 . This indicates that the compound has a spirocyclic structure with an ethanone group attached to one of the carbon atoms in the cycle. Physical And Chemical Properties Analysis
“1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone” is a liquid at room temperature . It is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Preparation of Arylcyclohexanones Analgesics
“1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone” can be used in the preparation of arylcyclohexanones analgesics . These are a class of pain-relieving drugs that are used to treat moderate to severe pain.
Metalloproteinase Inhibitors
This compound can also be used to create metalloproteinase inhibitors . Metalloproteinases are enzymes that play a crucial role in cell behavior, including cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense.
Therapeutic TRPM8 Receptor Modulators
“1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone” can be used to synthesize benzimidazole derivatives, which act as therapeutic TRPM8 receptor modulators . TRPM8 receptors are involved in various physiological processes, including cold sensation and pain modulation.
Apoptosis Inducing Agents
This compound can be used to create apoptosis inducing agents . These are substances that induce programmed cell death, a process that is often disrupted in cancer cells.
Synthesis of Pharmaceutical Compounds such as Diuretics
“1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone” can be used to synthesize pharmaceutical compounds such as diuretics . Diuretics are medications that help your body get rid of unneeded water and salt through the urine.
Preparation of Serotonin, Melatonin, and Bufotenin Derivatives
Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin . These compounds play important roles in various biological functions, including mood regulation and sleep-wake cycles.
Safety and Hazards
“1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
A structurally similar compound has been identified as a selective dual tyk2/jak inhibitor , suggesting that 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone may also interact with these targets. TYK2 and JAK1 are kinases involved in the signaling pathways of various cytokines, playing crucial roles in immune response and inflammation .
Mode of Action
If it acts similarly to the related compound, it may inhibit the activity of TYK2 and JAK1, thereby modulating the expression of genes regulated by these kinases . This could lead to changes in the formation of Th1, Th2, and Th17 cells, which are key players in immune responses .
Biochemical Pathways
Inhibition of tyk2 and jak1 would impact the jak-stat signaling pathway, which is involved in immune response, cell growth, and apoptosis .
Result of Action
If it acts as a TYK2/JAK1 inhibitor, it could potentially modulate immune responses and have anti-inflammatory effects .
Propiedades
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-8(11)9-2-4-10(5-3-9)12-6-7-13-10/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOQTIDXAITFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1428535.png)




![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)






![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)
